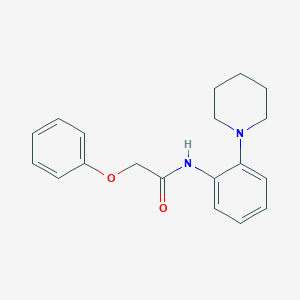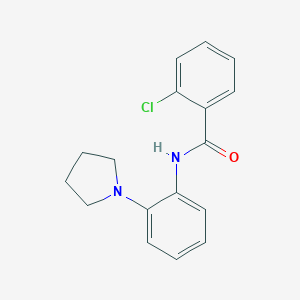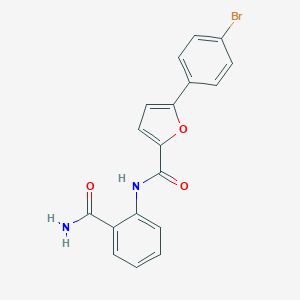![molecular formula C15H15N3O2 B244961 N-[3-(propionylamino)phenyl]nicotinamide](/img/structure/B244961.png)
N-[3-(propionylamino)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(propionylamino)phenyl]nicotinamide, also known as FK866 or APO866, is a potent inhibitor of NAD biosynthesis. It has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases.
Mécanisme D'action
N-[3-(propionylamino)phenyl]nicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD. NAD is an essential cofactor involved in numerous cellular processes, including DNA repair, metabolism, and cell signaling. Inhibition of NAMPT leads to a decrease in NAD levels, which can result in cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[3-(propionylamino)phenyl]nicotinamide has been found to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose uptake in skeletal muscle cells. Additionally, it has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(propionylamino)phenyl]nicotinamide in lab experiments is its high potency and specificity for NAMPT. However, its high potency can also be a limitation, as it can lead to off-target effects and toxicity. Additionally, the synthesis of N-[3-(propionylamino)phenyl]nicotinamide can be challenging and time-consuming, which can limit its availability for lab experiments.
Orientations Futures
For the study of N-[3-(propionylamino)phenyl]nicotinamide include further investigation into its potential applications in cancer treatment and autoimmune diseases. Additionally, research into the mechanism of action of N-[3-(propionylamino)phenyl]nicotinamide and its effects on cellular processes such as DNA repair and metabolism can provide insight into its broader physiological effects. Finally, the development of more efficient synthesis methods for N-[3-(propionylamino)phenyl]nicotinamide can increase its availability for lab experiments and potential clinical use.
Méthodes De Synthèse
The synthesis of N-[3-(propionylamino)phenyl]nicotinamide involves a multi-step process. The first step is the preparation of 3-(propionylamino)benzoic acid, which is then coupled with nicotinamide using a coupling reagent to form the final product. The purity and yield of the product can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[3-(propionylamino)phenyl]nicotinamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer. Additionally, it has been found to enhance the effectiveness of other chemotherapeutic agents. N-[3-(propionylamino)phenyl]nicotinamide has also been studied for its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis.
Propriétés
Formule moléculaire |
C15H15N3O2 |
|---|---|
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
N-[3-(propanoylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-6-3-7-13(9-12)18-15(20)11-5-4-8-16-10-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Clé InChI |
HQARURAFRMDIOG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Ethoxybenzoyl)amino]benzamide](/img/structure/B244901.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)